![molecular formula C13H16N2O3 B2624431 tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 357187-17-8](/img/structure/B2624431.png)
tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
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Overview
Description
Mechanism of Action
The mechanism of action of tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is not fully understood, but studies have shown that it acts as an inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by this compound leads to the activation of the Wnt/β-catenin signaling pathway, which has been shown to play a role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant effects on the biochemistry and physiology of cells. This compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
Tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been found to be stable under a wide range of conditions. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate. One area of research is the development of this compound-based anticancer drugs. Studies have shown that this compound has significant activity against cancer cells, and further research could lead to the development of more effective and targeted cancer treatments. Another area of research is the investigation of the neuroprotective effects of this compound. Studies have shown that this compound has potential as a treatment for neurodegenerative diseases, and further research could lead to the development of new therapies for these conditions. Finally, research could be conducted to further understand the mechanism of action of this compound, which could lead to a better understanding of the biology of cells and the development of new drugs.
Synthesis Methods
The synthesis of tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves the reaction of 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylic acid with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
Tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has been found to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. Studies have shown that this compound exhibits significant activity against cancer cells, making it a potential candidate for the development of anticancer drugs. This compound has also been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 5-methoxypyrrolo[2,3-c]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-6-5-9-7-11(17-4)14-8-10(9)15/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXVLCXIWGHXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=NC=C21)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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